Thioviridamide

Description

Properties

Molecular Formula |

C56H93N14O10S7+ |

|---|---|

Molecular Weight |

1346.9 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[(2Z)-15-butan-2-yl-6-[(1,3-dimethylimidazol-1-ium-4-yl)-hydroxymethyl]-12-methyl-9-(2-methylpropyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-4-methylsulfanyl-1-sulfanylidenebutan-2-yl]amino]-3-methyl-1-sulfanylidenebutan-2-yl]-2-hydroxy-2-methyl-4-oxopentanamide |

InChI |

InChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19- |

InChI Key |

TZZVQGHYMBASEV-VZCXRCSSSA-O |

Isomeric SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N/C=C\SCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |

Synonyms |

thioviridamide |

Origin of Product |

United States |

Foundational & Exploratory

Thioviridamide: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces olivoviridis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide is a structurally novel cyclic peptide antibiotic belonging to the growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] First isolated from the fermentation broth of the actinomycete Streptomyces olivoviridis, this molecule has garnered significant interest due to its potent and selective pro-apoptotic activity against various cancer cell lines.[1][2] Structurally, this compound is characterized by a unique macrocyclic core, the presence of five rare thioamide bonds, and two novel amino acid residues: β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its key biological and chemical properties.

Discovery and Biological Activity

This compound was first identified during a screening program for novel antitumor antibiotics.[2] Extracts from the culture broth of Streptomyces olivoviridis demonstrated selective cytotoxicity against adenovirus-transformed rat fibroblasts.[2] Further investigation revealed that this compound induces apoptosis, characterized by condensed chromatin and fragmented nuclei in treated cancer cells.[2]

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, its selective action against cells expressing the adenovirus E1A oncogene is a key feature of its biological profile.

| Cell Line | Transformation | IC50 (ng/mL) | IC50 (nM) |

| Ad12-3Y1 | Adenovirus 12 | 3.9 | ~2.8 |

| E1A-3Y1 | Adenovirus E1A | 32 | ~23 |

| HCT-116 | Human Colon Carcinoma | Not Reported for this compound* | - |

Note: While the IC50 for this compound against HCT-116 is not explicitly stated in the provided results, a related compound, thioholgamide A, shows an IC50 of 30 nM against this cell line.[1]

Physicochemical and Structural Properties

This compound is a complex cyclic peptide with a unique molecular architecture. Its detailed structure was elucidated through a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

| Property | Value |

| Molecular Formula | C56H93N14O10S7+ |

| Molecular Weight | 1334.5 g/mol (Monoisotopic Mass) |

| Key Structural Features | - Cyclic undecapeptide- Five thioamide linkages- β-hydroxy-N1,N3-dimethylhistidinium residue- S-(2-aminovinyl)cysteine residue |

| UV Absorption Maximum | 270-272 nm |

Note on the N-Terminus: The originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group has been suggested to be an artifact of using acetone during the extraction process.[4] The true native compound likely possesses a pyruvyl or related group at its N-terminus.[4]

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within the this compound biosynthetic gene cluster (tva).[5] The precursor peptide undergoes a series of enzymatic modifications, including thioamidation, hydroxylation, methylation, and macrocyclization, to yield the mature natural product.

Caption: High-level overview of the this compound biosynthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound.

Fermentation of Streptomyces olivoviridis

This protocol is adapted from the heterologous expression of the tva gene cluster and can be used as a starting point for the cultivation of the native producer.[5]

4.1.1. Media Composition (per liter)

-

Glucose: 25 g

-

Soybean meal: 15 g

-

Dry yeast: 2 g

-

CaCO₃: 4 g

-

pH adjusted to 6.2 before sterilization

4.1.2. Cultivation Conditions

-

Inoculate a suitable volume of the sterile fermentation medium with a seed culture of Streptomyces olivoviridis.

-

Incubate in Erlenmeyer flasks on a rotary shaker.

-

Maintain the temperature at 27°C.

-

Continue fermentation for 4-7 days.

Extraction and Purification Workflow

The following workflow outlines the general procedure for isolating this compound from the fermentation broth.

Caption: General workflow for the extraction and purification of this compound.

4.2.1. Detailed Protocol

-

Harvesting: Separate the mycelia from the culture broth by centrifugation.

-

Extraction: Extract the mycelial cake with acetone. The supernatant is typically discarded.

-

Concentration: Evaporate the acetone from the extract under reduced pressure.

-

Solvent Partitioning: Resuspend the aqueous residue and perform a liquid-liquid extraction with ethyl acetate at an acidic pH (e.g., pH 3).[5]

-

Chromatography: The crude ethyl acetate extract is then subjected to a series of chromatographic steps. This may include normal-phase chromatography (e.g., silica gel) followed by reversed-phase chromatography (e.g., ODS).

-

Final Purification: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Analysis

The following HPLC conditions can be used for the analysis of this compound.[5]

| Parameter | Condition |

| Column | YMC-Pack R-ODS-7 |

| Mobile Phase | 80% Methanol / 0.2% H₃PO₄ |

| Flow Rate | 2 mL/min |

| Detection | UV at 274 nm |

| Retention Time | ~12.4 min |

Structure Elucidation Data

The structure of this compound was determined using extensive 1D and 2D NMR spectroscopy.[3] While a complete list of chemical shifts is beyond the scope of this guide, a representative summary of key correlations is provided below. The full dataset can be found in the primary literature.

| Experiment | Purpose |

| COSY | Established proton-proton correlations within amino acid spin systems. |

| HMQC/HSQC | Correlated protons with their directly attached carbons. |

| HMBC | Identified long-range proton-carbon correlations, crucial for sequencing the peptide backbone and identifying inter-residue connections. |

| CT-HMBC & HMBC-HOHAHA | Utilized to resolve ambiguities and confirm the planar structure. |

Conclusion

This compound represents a fascinating and promising class of natural products. Its unique chemical structure, ribosomal biosynthetic origin, and potent biological activity make it a valuable subject for further research in medicinal chemistry, synthetic biology, and oncology. The methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. The heterologous expression of its biosynthetic gene cluster opens up avenues for bioengineering and the production of novel derivatives with potentially enhanced therapeutic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of this compound, a novel apoptosis inducer from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutics: A Technical Guide to the Identification and Characterization of the Thioviridamide Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the thioviridamide biosynthesis gene cluster. This compound, a potent peptide antibiotic with selective apoptosis-inducing activity in transformed cells, represents a promising scaffold for novel therapeutic development.[1][2] Its unique structure, featuring five backbone thioamide bonds and a C-terminal S-(2-aminovinyl)cysteine (AviCys) residue, is the product of a fascinating ribosomal peptide biosynthetic pathway.[1][3] Understanding the genetic basis of its production is paramount for harnessing its therapeutic potential through synthetic biology and bioengineering approaches.

The this compound Biosynthesis Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), located in the genome of the producing organism, Streptomyces olivoviridis.[1][4][5] This cluster, designated as the tva cluster, is responsible for the ribosomal synthesis of a precursor peptide and its subsequent extensive post-translational modifications.

Identification of the tva Gene Cluster

The initial identification of the tva gene cluster was achieved through a combination of genome sequencing of S. olivoviridis and subsequent heterologous expression in a host organism.[1][4][5] Draft genome sequencing revealed a gene, tvaA, encoding the precursor peptide for this compound.[1][4] Analysis of the genomic region surrounding tvaA unveiled a series of open reading frames (ORFs) with predicted functions related to peptide modification, regulation, and transport, hallmarks of a BGC. The definitive confirmation of the cluster's function was achieved by cloning the entire putative tva gene cluster and expressing it in Streptomyces lividans, a well-characterized heterologous host, which then resulted in the production of this compound.[1][4]

Key Genes and Their Putative Functions

The tva gene cluster from Streptomyces olivoviridis encompasses a series of genes, from tvaA to tvaO, each playing a crucial role in the intricate biosynthetic process.[3] The functions of these genes have been deduced through sequence homology to known enzymes and, in some cases, confirmed through genetic knockout experiments in related pathways.

| Gene | Protein Size (aa) | Homologous Protein (Origin) | Deduced Function |

| tvaA | 75 | - | Precursor peptide |

| tvaB | - | SARP family regulatory protein | Putative transcriptional regulator |

| tvaC | - | - | Putative dehydratase |

| tvaD | - | - | Putative dehydratase |

| tvaE | - | - | Putative dehydrogenase |

| tvaF | - | CypD-like decarboxylase | Involved in AviCys formation |

| tvaG | - | Methyltransferase | N-methylation of histidine |

| tvaH | - | YcaO domain-containing protein | Thioamide bond formation (amide activation) |

| tvaI | - | TfuA-like protein | Thioamide bond formation (sulfur donor) |

| tvaJ | - | Dioxygenase | β-hydroxylation of histidine |

| tvaK | - | ABC transporter | Export/Resistance |

| tvaL | - | ABC transporter | Export/Resistance |

| tvaM | - | Regulatory protein | Putative regulatory role |

| tvaN | - | Regulatory protein | Putative regulatory role |

| tvaO | - | - | Unknown |

Note: This table is a composite based on available data and predictions. Further experimental validation is required to confirm the precise function of each gene product.[1][6][7]

The Biosynthetic Pathway: From Precursor Peptide to Bioactive Molecule

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). This means its synthesis begins with the translation of the tvaA gene into a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final natural product. While the exact sequence of events is still under investigation, a proposed pathway can be inferred from the functions of the encoded enzymes and studies of homologous systems.

A pivotal step is the formation of the five characteristic thioamide bonds. This transformation is catalyzed by a complex involving a YcaO domain-containing protein (TvaH) and a TfuA-like protein (TvaI).[7] It is hypothesized that TvaH activates the amide backbone of the precursor peptide, likely through ATP-dependent phosphorylation, making it susceptible to nucleophilic attack by a sulfur species delivered by TvaI.[1][7]

// Nodes Ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; tvaA [label="tvaA gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrecursorPeptide [label="TvaA Precursor Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Thioamidation [label="Thioamidation\n(TvaH, TvaI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(TvaC, TvaD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="N-methylation\n(TvaG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxylation [label="β-hydroxylation\n(TvaJ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AviCys [label="AviCys Formation\n(TvaE, TvaF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tvaA -> Ribosome [label="Transcription &\nTranslation"]; Ribosome -> PrecursorPeptide; PrecursorPeptide -> Thioamidation; Thioamidation -> Dehydration; Dehydration -> Methylation; Methylation -> Hydroxylation; Hydroxylation -> AviCys; AviCys -> this compound; } dot Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Gene Cluster Identification and Characterization

The following protocols provide a generalized framework for the identification and characterization of the this compound BGC, based on established methodologies.

Genome Mining for Putative BGCs

This protocol outlines the bioinformatic approach to identify putative this compound-like BGCs in sequenced bacterial genomes.

-

Database Search: Utilize the Basic Local Alignment Search Tool (BLAST) to search protein databases (e.g., NCBI GenBank) with the amino acid sequence of a key biosynthetic enzyme, such as the YcaO domain protein TvaH, as the query.[6]

-

Genomic Neighborhood Analysis: For significant hits, analyze the genomic region surrounding the homologous gene for the presence of other genes typically found in RiPP BGCs. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MultiGeneBlast can automate this process.[6][8]

-

Precursor Peptide Identification: Search the identified genomic region for small ORFs encoding a potential precursor peptide with a C-terminal sequence homologous to that of TvaA.[3]

-

Comparative Genomics: Compare the architecture of the newly identified putative BGC with the known tva cluster to predict the structure of the potential natural product.[6]

// Nodes Start [label="Start: Query Protein Sequence\n(e.g., TvaH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BLAST [label="BLAST Search\n(Protein Database)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homologs [label="Identify Homologous Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; GenomicAnalysis [label="Analyze Genomic Neighborhood\n(antiSMASH, MultiGeneBlast)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC [label="Putative BGC Identified", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrecursorSearch [label="Search for Precursor Peptide Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparative [label="Comparative Genomics\nwith known BGCs", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Candidate BGC for\nExperimental Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> BLAST; BLAST -> Homologs; Homologs -> GenomicAnalysis; GenomicAnalysis -> BGC; BGC -> PrecursorSearch [label="Yes"]; BGC -> Homologs [label="No"]; PrecursorSearch -> Comparative; Comparative -> End; } dot Caption: Workflow for genome mining of this compound-like BGCs.

Heterologous Expression of the tva Gene Cluster

This protocol describes the expression of the identified BGC in a heterologous host to confirm its function and produce the natural product.

-

Vector Construction: Clone the entire putative tva gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid with a strong, inducible promoter compatible with the chosen host.

-

Host Transformation: Introduce the expression construct into a genetically tractable and well-characterized heterologous host, typically Streptomyces lividans or Streptomyces coelicolor. Protoplast transformation or conjugation are common methods.

-

Cultivation and Induction: Grow the transformed host under conditions that support its growth and induce the expression of the cloned genes. This may involve specific media compositions and the addition of an inducing agent if an inducible promoter is used.

-

Extraction of Metabolites: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent, such as ethyl acetate.[1]

-

Analytical Chemistry: Analyze the crude extract for the presence of the target compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[6] Compare the retention time and mass spectrum with an authentic standard of this compound if available.

-

Structural Elucidation: For novel compounds, purify the molecule using chromatographic techniques and determine its structure using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Gene Inactivation to Elucidate Function

This protocol details the process of knocking out a specific gene within the BGC to investigate its role in the biosynthetic pathway.

-

Mutant Construction: Create a gene disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Homologous Recombination: Introduce the disruption cassette into the producing organism (either the native producer or the heterologous host) and select for transformants that have integrated the cassette into their genome via homologous recombination, thereby replacing the target gene.

-

Genotypic Verification: Confirm the successful gene knockout using polymerase chain reaction (PCR) and/or Southern blot analysis.

-

Phenotypic Analysis: Cultivate the mutant strain under the same conditions as the wild-type strain and analyze its metabolic profile using LC-MS.

-

Metabolite Comparison: Compare the metabolites produced by the mutant to those of the wild-type. The absence of the final product and the potential accumulation of a biosynthetic intermediate can provide strong evidence for the function of the inactivated gene.[7]

Quantitative Data and Future Outlook

While extensive quantitative data on this compound production is not widely published, studies on related this compound-like molecules (TLMs) have reported production yields in the range of 0.38 to 2 mg per liter of culture.[6] These yields highlight the potential for optimizing production through metabolic engineering and fermentation process development.

The identification and characterization of the this compound biosynthesis gene cluster have opened new avenues for the discovery and development of novel anticancer agents. The methodologies outlined in this guide provide a roadmap for researchers to explore the vast, untapped reservoir of microbial natural products. Future efforts in this field will likely focus on:

-

Elucidating the precise enzymatic mechanisms of thioamide bond formation and other key post-translational modifications.

-

Engineering the biosynthetic pathway to create novel this compound analogs with improved therapeutic properties.

-

Scaling up production of this compound and its derivatives for preclinical and clinical evaluation.

By leveraging the power of genomics and synthetic biology, the scientific community is poised to unlock the full therapeutic potential of the this compound family of natural products.

References

- 1. Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and biosynthesis of this compound-like compounds [html.rhhz.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Cloning and heterologous expression of the this compound biosynthesis gene cluster from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. floraandfona.org.in [floraandfona.org.in]

The Intricate Architecture of Thioviridamide: A Technical Guide to its Structure and Unique Thioamide Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product with potent anticancer and antibiotic properties.[1][2] Isolated from Streptomyces olivoviridis, its unique chemical structure, characterized by a macrocyclic core and a series of backbone thioamide bonds, has garnered significant attention in the scientific community.[3][4] This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its defining thioamide linkages. It also details experimental methodologies for its study and outlines its mechanism of action.

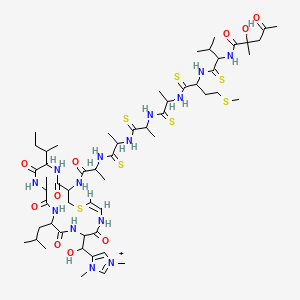

Chemical Structure of this compound

This compound is a complex cyclic peptide with the molecular formula C₅₆H₉₃N₁₄O₁₀S₇⁺.[3][5] Its structure was elucidated through a combination of high-resolution mass spectrometry and various two-dimensional NMR techniques.[3][4] The molecule is composed of eleven amino acid residues, including two novel amino acids: β-hydroxy-N¹,N³-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] A defining feature of this compound is the presence of five thioamide bonds in its backbone, replacing the more common amide bonds.[1][3]

The presence of these thioamide groups imparts unique physicochemical properties to the molecule. Thioamides are known to have a longer C=S bond length compared to the C=O bond in amides and possess different hydrogen bonding capabilities, acting as stronger hydrogen bond donors but weaker acceptors.[2] These characteristics influence the peptide's conformation and its interactions with biological targets.

Visualization of this compound's Structure

References

- 1. Cloning and heterologous expression of the this compound biosynthesis gene cluster from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure of this compound, a novel apoptosis inducer from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Mechanism of action of Thioviridamide as an apoptosis inducer

An In-depth Technical Guide on the Mechanism of Action of Thioviridamide as an Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP) isolated from Streptomyces olivoviridis, demonstrates potent pro-apoptotic activity, particularly in cancer cells transformed with the adenovirus E1A oncogene.[1][2] Its mechanism of action is centered on the direct inhibition of mitochondrial F1Fo-ATP synthase (Complex V).[1] This primary insult triggers a cascade of cellular stress responses, including the induction of the Integrated Stress Response (ISR) and significant oxidative stress, which collectively culminate in the activation of both intrinsic and extrinsic apoptotic pathways.[1][3] Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of initiator and executioner caspases.[3][4]

Core Mechanism of Action: Mitochondrial Targeting

The foundational event in this compound-induced apoptosis is the direct targeting of mitochondria. Research on the closely related analogue, prethis compound, has identified the mitochondrial F1Fo-ATP synthase as a primary binding target.[1]

-

Inhibition of ATP Synthase: Prethis compound binds to and inhibits the F1Fo-ATP synthase complex.[1] This action disrupts oxidative phosphorylation, leading to a decline in cellular ATP production and inducing a state of metabolic stress.

-

Induction of Mitochondrial Dysfunction: The inhibition of the respiratory chain leads to broader mitochondrial dysfunction. This is characterized by a significant loss of the mitochondrial membrane potential (ΔΨm).[4]

-

Generation of Reactive Oxygen Species (ROS): A direct consequence of disrupted mitochondrial respiration is the increased production of reactive oxygen species (ROS), leading to oxidative stress.[4][5][6] This surge in ROS is a critical driver of the subsequent apoptotic signaling, as co-treatment with antioxidants like Vitamin E or N-acetyl cysteine can abrogate the cytotoxic effects.[3]

Signaling Pathways Activated by this compound

The Integrated Stress Response (ISR)

The inhibition of mitochondrial ATP synthase and the resulting cellular stress activate the GCN2-ATF4 pathway, a key component of the Integrated Stress Response (ISR).[1]

-

GCN2-ATF4 Pathway Activation: this compound-induced mitochondrial stress leads to the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[7][8] This event promotes the selective translation of Activating Transcription Factor 4 (ATF4).[1][9]

-

ISR-Mediated Cell Death: The sustained activation of the ATF4-mediated stress response is a likely contributor to the induction of apoptosis.[1][7][10]

Intrinsic (Mitochondrial) Apoptotic Pathway

This compound and its analogues are potent activators of the intrinsic apoptotic pathway, which is initiated at the mitochondrion.

-

Role of Bcl-2 Family Proteins: The loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors are tightly regulated by the Bcl-2 family of proteins.[11][12][13] While direct modulation of specific Bcl-2 proteins by this compound has not been explicitly detailed, the observed release of cytochrome c from the mitochondria into the cytosol is a hallmark event controlled by the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) members of this family.[4][12]

-

Cytochrome C Release: Treatment with the this compound analogue, thioalbamide, results in the translocation of cytochrome c from the mitochondria to the cytosol.[4]

-

Initiator Caspase-9 Activation: In the cytosol, cytochrome c facilitates the formation of the apoptosome, which in turn leads to the cleavage and activation of pro-caspase-9, the initiator caspase of the intrinsic pathway.[3]

Extrinsic (Death Receptor) Apoptotic Pathway

Evidence also points to the activation of the extrinsic apoptotic pathway.

-

Initiator Caspase-8 Activation: Treatment with thioalbamide has been shown to induce the cleavage and activation of pro-caspase-8, the key initiator caspase in the death receptor pathway.[3] This suggests that this compound's effects may also involve signaling cascades originating from the cell surface, although the precise upstream events remain to be fully elucidated.

Common Execution Pathway

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases.

-

Executioner Caspase-3 Activation: The activation of initiator caspases-8 and -9 leads to the proteolytic cleavage and activation of the executioner caspase, caspase-3.[14][15]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key event that facilitates cellular disassembly and serves as a biochemical hallmark of apoptosis.[14]

Quantitative Data: Cytotoxicity

This compound exhibits selective and potent cytotoxicity against various cancer cell lines, with IC50 values in the low nanomolar range.

| Compound | Cell Line | IC50 Value | Citation |

| This compound | Ad12-3Y1 (rat fibroblast, adenovirus E1A transformed) | 3.9 ng/mL | [2] |

| This compound | E1A-3Y1 (rat fibroblast, adenovirus E1A transformed) | 32 ng/mL | [2] |

Visualized Mechanisms and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioalbamide inhibits FoF1-ATPase in breast cancer cells and reduces tumor proliferation and invasiveness in breast cancer in vivo models. | John Innes Centre [jic.ac.uk]

- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The amino acid sensor GCN2 inhibits inflammatory responses to apoptotic cells promoting tolerance and suppressing systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

The Bioactivity of Thioviridamide in Transformed Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis, has emerged as a potent and selective antitumor agent.[1][2][3] Its unique chemical structure, characterized by the presence of multiple thioamide bonds, contributes to its significant bioactivity against a range of transformed cell lines.[3][4][5][6] This technical guide provides an in-depth overview of the bioactivity of this compound and its analogs, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Apoptosis and the Integrated Stress Response

This compound and its related compounds exert their cytotoxic effects primarily through the induction of apoptosis.[1][2][7] Studies have demonstrated that these molecules can trigger both the extrinsic and intrinsic apoptotic pathways, leading to characteristic morphological changes such as chromatin condensation and nuclear fragmentation in treated cancer cells.[1][2][7]

A key aspect of this compound's selectivity towards transformed cells appears to be linked to the expression of specific oncogenes, such as the adenovirus E1A oncogene.[1][2][8] This suggests a potential synthetic lethal interaction that can be exploited for targeted cancer therapy.

Recent mechanistic studies on prethis compound, a related compound, have shed more light on the upstream signaling events. It is proposed that these polythioamide-containing peptides target mitochondria by binding to and inhibiting the respiratory chain complex V (F1Fo-ATP synthase).[9] This inhibition disrupts cellular energy homeostasis and leads to the activation of the Integrated Stress Response (ISR) through the GCN2-ATF4 pathway, ultimately culminating in programmed cell death.[9]

Quantitative Bioactivity Data

The cytotoxic and antiproliferative activities of this compound and its analogs have been quantified against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of this compound in Transformed Rat Fibroblasts

| Cell Line | Oncogene | IC50 (ng/mL) | Reference |

| Ad12-3Y1 | Adenovirus E1A | 3.9 | [1][2] |

| E1A-3Y1 | Adenovirus E1A | 32 | [1][2] |

Table 2: IC50 Values of Thioalbamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Alveolar Adenocarcinoma | 48 - 72 | [3] |

| HeLa | Uterine Cervical Carcinoma | 48 - 72 | [3] |

| PA-TU-8988T | Pancreatic Adenocarcinoma | 48 - 72 | [3] |

| MCF7 | Breast Adenocarcinoma (luminal) | 48 - 72 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma (basal) | 48 - 72 | [3] |

| MCF 10A (non-tumor) | Breast Epithelial | >300 | [3] |

Table 3: IC50 Values of Thioholgamides in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Thioholgamide A | HCT-116 | Colon Carcinoma | 30 | [10] |

| Thioholgamide B | HCT-116 | Colon Carcinoma | 510 | [10] |

| Thioholgamide A | SW480 | Colon Carcinoma | 110 | [10] |

| Thioholgamide A | Jurkat | Acute T-cell Leukemia | 530 | [10] |

| Thioholgamide A | KB-3.1 | Cervix Carcinoma | 540 | [10] |

Experimental Protocols

The evaluation of this compound's bioactivity involves a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at a concentration known to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Counterstaining: Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence within the nucleus.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-STAT3, p-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for IC50 Determination

References

- 1. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of this compound, a novel apoptosis inducer from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Mechanism of Action of Prethis compound, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Thioviridamide: A Technical Guide to Its Producing Organism, Cultivation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a potent peptide antibiotic with unique structural features, notably the presence of five thioamide bonds, which contribute to its significant biological activity, including the induction of apoptosis in transformed cells.[1][2] This technical guide provides an in-depth overview of the producing organism, Streptomyces olivoviridis, its culture characteristics for the production of this compound, and a detailed look at the biosynthetic pathway of this promising natural product.

This compound Producing Organism: Streptomyces olivoviridis

The primary producer of this compound is the actinomycete Streptomyces olivoviridis.[1] Members of the genus Streptomyces are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Isolation of Streptomyces olivoviridis

Standard methods for the isolation of Streptomyces from environmental samples, such as soil, can be employed. A general protocol is outlined below.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Preparation:

-

Air-dry a soil sample at 28°C for 7-10 days.

-

Grind the dried soil using a sterile mortar and pestle.

-

Prepare a 1:10 dilution by suspending 10 g of the dried soil in 100 mL of sterile distilled water.

-

Heat-treat the soil suspension at 55°C for 15 minutes to reduce the population of non-spore-forming bacteria.

-

-

Serial Dilution and Plating:

-

Perform a serial dilution of the heat-treated soil suspension down to 10-4.

-

Plate 100 µL of each dilution onto a suitable isolation medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

-

Supplement the media with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (20 µg/mL) to inhibit the growth of fungi and other bacteria.

-

-

Incubation and Identification:

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for the characteristic chalky, filamentous colonies of Streptomyces.

-

Isolate individual colonies and purify by re-streaking onto fresh media.

-

Morphological and molecular identification (e.g., 16S rRNA gene sequencing) can be used to confirm the isolate as Streptomyces olivoviridis.

-

Culture Characteristics and Fermentation

While specific optimization data for this compound production in the native Streptomyces olivoviridis is not extensively published, a successful heterologous production system in Streptomyces lividans provides a robust starting point for culture conditions.

Culture Media and Conditions

The following table summarizes a medium and culture parameters successfully used for the production of this compound in a heterologous S. lividans host.[3] These conditions can be adapted and optimized for S. olivoviridis.

| Parameter | Recommended Condition |

| Medium Component | Concentration |

| Glucose | 2.5% |

| Soybean Meal | 1.5% |

| Dry Yeast | 0.2% |

| CaCO₃ | 0.4% |

| pH | 6.2 |

| Temperature | 27°C |

| Agitation | Rotary Shaker |

| Incubation Time | 4 days |

Experimental Protocol: Cultivation for this compound Production

-

Medium Preparation:

-

Prepare the production medium as detailed in the table above.

-

Dispense the medium into Erlenmeyer flasks.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

-

Inoculation:

-

Prepare a seed culture of S. olivoviridis by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 48-72 hours.

-

Inoculate the production flasks with the seed culture (typically 5-10% v/v).

-

-

Fermentation:

-

Incubate the flasks on a rotary shaker at 27°C for 4 days.[3]

-

Monitor the culture for growth and secondary metabolite production.

-

Optimization of Fermentation Parameters

For maximizing the yield of this compound from S. olivoviridis, systematic optimization of various physical and chemical parameters is recommended. General strategies for optimizing Streptomyces fermentations include:

-

Carbon Source: Testing different carbon sources (e.g., starch, glycerol, maltose) and their concentrations.

-

Nitrogen Source: Evaluating various organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

-

pH: Determining the optimal initial pH of the medium and monitoring its change during fermentation.

-

Temperature: Assessing the effect of different incubation temperatures on growth and production.

-

Aeration: Optimizing the agitation speed and flask fill volume to ensure adequate oxygen supply.

Extraction and Purification of this compound

A multi-step process is employed for the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: Extraction and Purification

-

Mycelial Extraction:

-

Harvest the mycelium from the culture broth by centrifugation.

-

Extract the mycelial cake with acetone.

-

Evaporate the acetone from the extract under reduced pressure.

-

-

Solvent Partitioning:

-

Adjust the pH of the aqueous residue to 3.0.

-

Extract the acidified solution with ethyl acetate.

-

Collect the ethyl acetate phase, which contains the crude this compound.

-

-

Chromatographic Purification:

-

Concentrate the ethyl acetate extract to dryness.

-

Redissolve the crude extract in a suitable solvent.

-

Purify the this compound using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase such as 80% methanol containing 0.2% H₃PO₄.[3]

-

Monitor the elution profile by UV absorbance at 274 nm.[3]

-

Collect the fractions containing the purified this compound.

-

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4] Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within the this compound biosynthetic gene cluster (tva).[3]

The tva Biosynthetic Gene Cluster

The tva gene cluster in S. olivoviridis contains the necessary genes for the synthesis and modification of the precursor peptide into the final this compound molecule.[3]

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the following key steps:

-

Ribosomal Synthesis of Precursor Peptide (TvaA): The tvaA gene is translated into a precursor peptide.

-

Post-translational Modifications: A series of enzymes encoded by the tva gene cluster catalyze extensive modifications of the TvaA precursor peptide. These modifications include:

-

Thioamidation: The hallmark of this compound, where five amide bonds in the peptide backbone are converted to thioamide bonds.

-

Formation of Novel Amino Acids: The biosynthesis involves the creation of unique amino acid residues, such as β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[2]

-

-

Cleavage of Leader Peptide: The leader peptide portion of the modified precursor is proteolytically cleaved to release the mature this compound.

Diagram: this compound Biosynthetic Pathway

References

- 1. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of this compound, a novel apoptosis inducer from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Scrutiny of Thioviridamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide, a potent apoptosis-inducing cyclic peptide isolated from Streptomyces olivoviridis, represents a fascinating and complex natural product with significant potential in anticancer research.[1][2] Its unique structure, characterized by a poly-thioamidated backbone and novel amino acid residues, necessitates a sophisticated analytical approach for complete characterization. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for its structure elucidation.

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was pivotal in determining the molecular formula of this compound as C₅₆H₉₃N₁₄O₁₀S₇⁺.[1] This technique is well-suited for non-volatile and thermally labile molecules like cyclic peptides. Tandem MS (MS/MS) experiments are crucial for sequencing and identifying structural motifs.

Key Fragmentation Patterns

The fragmentation of this compound and related thiopeptide antibiotics in MS/MS analysis reveals characteristic patterns that are instrumental in its structural elucidation. The presence of multiple thioamide linkages is a defining feature, and their fragmentation provides valuable structural information. A common fragmentation pathway involves the neutral loss of hydrogen sulfide (H₂S), which is indicative of a thioamide group. Another key fragmentation signature is the presence of an S-(2-aminovinyl)cysteine (AviCys) containing macrocycle.

| Precursor Ion (m/z) | Molecular Formula | Key Fragment Ions (m/z) | Interpretation |

| 1345.5244 | C₅₆H₉₃N₁₄O₁₀S₇⁺ | Varies | Sequential losses of amino acid residues, neutral loss of H₂S, characteristic macrocycle fragments. |

Table 1: Summary of High-Resolution Mass Spectrometry Data for this compound.

Experimental Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)

A general protocol for the HR-FAB-MS analysis of a natural product like this compound is as follows:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Matrix Selection: A non-volatile liquid matrix, such as glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA), is chosen to dissolve and protect the analyte. A small amount of the sample solution is mixed with the matrix on a metal target.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) in the ion source of the mass spectrometer. This causes the desorption and ionization of the analyte molecules, typically forming [M+H]⁺ ions.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a time-of-flight or magnetic sector analyzer), where their mass-to-charge ratio (m/z) is determined with high accuracy.

-

Tandem MS (MS/MS): For structural elucidation, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium). The resulting fragment ions are then mass-analyzed to provide sequence and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a suite of two-dimensional (2D) techniques, was essential for the complete structural elucidation of this compound.[1] These experiments allow for the determination of through-bond and through-space correlations between protons (¹H) and carbons (¹³C), enabling the assembly of the complex cyclic peptide structure.

Key NMR Experiments for Structure Elucidation

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of carbons in thioamides are characteristically found in the downfield region (around 200-210 ppm).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps in tracing out amino acid spin systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, such as amino acid residues and the N-acyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is very useful for identifying complete amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity, providing information about the 3D structure and stereochemistry of the molecule.

Quantitative NMR Data

| Structural Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thioamide NH | 8.0 - 10.0 | - |

| Thioamide C=S | - | 200 - 210 |

| α-protons (amino acids) | 3.5 - 5.5 | 50 - 65 |

| β-protons (amino acids) | 1.5 - 4.0 | 25 - 45 |

| Aromatic protons | 6.5 - 8.5 | 110 - 140 |

| Methyl groups | 0.8 - 2.5 | 10 - 25 |

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound and Related Thiopeptides.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for the NMR analysis of a cyclic peptide like this compound:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent is critical to ensure good solubility and minimize exchange of labile protons (e.g., amide protons).

-

NMR Instrument: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for analyzing small sample quantities.

-

1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to get an initial overview of the molecule.

-

2D NMR Acquisition: A series of 2D NMR experiments (COSY, HSQC, HMBC, TOCSY, and NOESY) are performed. The parameters for each experiment (e.g., acquisition times, number of scans, mixing times for TOCSY and NOESY) are optimized to obtain high-quality spectra.

-

Data Processing and Analysis: The acquired data is processed using specialized software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The processed spectra are then analyzed to assign all proton and carbon signals and to identify the through-bond and through-space correlations that ultimately lead to the complete structure elucidation.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques in determining its structure.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The synergistic use of high-resolution mass spectrometry and a comprehensive suite of 2D NMR experiments has been indispensable in piecing together its intricate cyclic structure, which includes novel amino acids and a thioamidated backbone. This detailed spectroscopic understanding is fundamental for ongoing research into its mechanism of action, structure-activity relationships, and the development of this compound and its analogs as potential therapeutic agents.

References

A Technical Guide to the Natural Analogs of Thioviridamide and Their Producing Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis, has garnered significant attention in the scientific community due to its potent cytotoxic activity against various cancer cell lines. Its unique structure, characterized by multiple thioamide bonds and an S-(2-aminovinyl)-cysteine (AviCys) moiety, presents a compelling scaffold for the development of novel anticancer therapeutics. The exploration of its natural analogs has revealed a family of structurally diverse compounds with often enhanced and more selective biological activities. This technical guide provides an in-depth overview of the known natural analogs of this compound, their producing microbial strains, a compilation of their biological activities, detailed experimental protocols for their production and evaluation, and a summary of their biosynthetic pathways.

Natural Analogs of this compound and Producing Strains

Genome mining efforts have led to the discovery of several natural analogs of this compound, each with unique structural modifications and produced by different bacterial strains. These discoveries highlight the biosynthetic plasticity of the underlying gene clusters and offer a rich source of novel chemical entities for drug discovery.

| Natural Analog | Producing Strain(s) | Key Structural Differences from this compound |

| Thioholgamide A & B | Streptomyces malaysiense MUSC 136T (DSM 100712)[1][2] | Amino acid substitutions, N-terminal pyruvyl moiety, one fewer thioamide bond.[1] |

| Thioalbamide | Amycolatopsis alba DSM 44262[3][4] | N-terminal lactyl moiety, three noncontiguous thioamide linkages.[5] |

| Thiostreptamide S4 | Streptomyces sp. NRRL S-4, Streptomyces sp. NRRL S-15[3][6] | N-terminal pyruvyl group, four noncontiguous thioamide linkages.[5][6] |

| Thiostreptamide S87 | Streptomyces sp. NRRL S-87[3][6] | N-terminal pyruvyl group, four thioamide linkages.[5][6] |

| Neothis compound | Streptomyces sp. MSB090213SC12 (heterologous expression)[7] | Polythioamide cyclic peptide with strong cytotoxicity.[7] |

| JBIR-140 | Heterologous expression of this compound BGC in Streptomyces avermitilis SUKA17 | N-terminal lactyl moiety.[5] |

Quantitative Biological Activity

The natural analogs of this compound exhibit a range of cytotoxic activities against various cancer cell lines, with some demonstrating improved potency and selectivity compared to the parent compound. The following table summarizes the available quantitative data.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Ad12-3Y1 (adenovirus E1A-transformed rat fibroblasts) | 3.9 ng/mL | [8] |

| E1A-3Y1 (adenovirus E1A-transformed rat fibroblasts) | 32 ng/mL | [8] | |

| Thioholgamide A | HCT-116 (human colon carcinoma) | 30 nM | [1][9] |

| HCT-116 (human colon carcinoma) | 176 nM | [10] | |

| Huh7 (human hepatoma) | 141 nM | [10] | |

| MCF7 (human breast adenocarcinoma) | 480 nM | [10] | |

| A549 (human lung carcinoma) | 1.16 µM | [10] | |

| RIL175 | 157 nM | [10] | |

| Thioalbamide | Breast Cancer Cell Lines | 48 - 72 nM | [5] |

| MCF 10A (non-tumor breast epithelial) | > 6-fold higher than cancer cells | [4][5] | |

| Neothis compound | SKOV-3 (human ovarian adenocarcinoma) | Moderate cytotoxicity | [7] |

| Meso-1 (malignant pleural mesothelioma) | Moderate cytotoxicity | [7] | |

| Jurkat (immortalized human T lymphocyte) | Moderate cytotoxicity | [7] |

Experimental Protocols

Fermentation for Production of this compound Analogs

A solid version of bottromycin production medium (BPM) has been successfully used for the production of various this compound-like molecules.[5]

Bottromycin Production Medium (BPM) Composition (per liter):

-

Glucose: 10 g

-

Soluble Starch: 15 g

-

Soy Flour: 5 g

-

Yeast Extract: 4 g

-

NaCl: 2 g

-

CaCO₃: 2 g

-

Agar: 20 g (for solid medium)

-

Distilled Water: 1 L

-

Adjust pH to 7.2 before autoclaving.

Fermentation Protocol:

-

Prepare the solid BPM in petri dishes or flasks.

-

Inoculate the agar surface with a fresh culture of the producing strain.

-

Incubate at 28-30°C for 7-10 days.

Isolation and Purification

The following is a general protocol for the isolation and purification of this compound analogs from solid fermentation cultures.

-

Extraction:

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform and methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the target compounds are further purified by RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the purified this compound analogs in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis of this compound and its Analogs

This compound and its analogs are RiPPs, meaning they are derived from a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. The biosynthetic gene cluster (BGC) for this compound, designated as the tva cluster, has been identified in S. olivoviridis.[3][6] Homologous gene clusters are responsible for the production of the various analogs.

The key biosynthetic steps include:

-

Thioamidation: The conversion of backbone amide bonds to thioamide bonds is a hallmark of this class of compounds. This transformation is catalyzed by a YcaO superfamily protein (TvaH) in an ATP-dependent manner.[3]

-

Formation of S-(2-aminovinyl)-cysteine (AviCys): This unusual macrocyclic structure is formed through the dehydration of a serine or threonine residue to a dehydroamino acid, followed by the oxidative decarboxylation of a C-terminal cysteine and subsequent cyclization.

-

N-terminal Modification: The N-terminal pyruvyl or lactyl moieties are derived from an N-terminal serine residue through dehydration and, in the case of the lactyl group, subsequent reduction.[5]

-

Other Modifications: The BGCs often contain genes for other modifications, such as hydroxylation and methylation of amino acid residues.

Visualizations

References

- 1. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. ijpsi.org [ijpsi.org]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

The Role of the tva Gene Cluster in Thioviridamide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent apoptosis-inducing activity in cancer cells. Its unique structure, characterized by five thioamide bonds, a macrocyclic ring containing an S-(2-aminovinyl)cysteine (AviCys) residue, and a β-hydroxy-N1,N3-dimethylhistidinium moiety, is assembled through a series of enzymatic modifications encoded by the tva biosynthetic gene cluster (BGC) from Streptomyces olivoviridis. This technical guide provides an in-depth overview of the tva gene cluster, the proposed biosynthetic pathway of this compound, and detailed experimental protocols for its heterologous expression and analysis.

The tva Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated tva gene cluster. The core of this cluster is the tvaA gene, which encodes the precursor peptide that undergoes extensive post-translational modifications by the other enzymes in the cluster. The functions of the genes within the tva cluster have been predicted based on homology to known enzymes.[1][2]

Organization of the tva Gene Cluster

The tva gene cluster from Streptomyces olivoviridis NA05001 consists of a series of genes, designated tvaA through tvaO, which are believed to be involved in the biosynthesis, regulation, and transport of this compound.[1]

tva gene cluster.Putative Functions of the tva Genes

The following table summarizes the predicted functions of the genes within the tva cluster based on sequence homology.

| Gene | Proposed Function | Homology |

| tvaA | Precursor peptide | - |

| tvaB | Regulatory protein | SARP family regulator |

| tvaC | Resistance protein | Aminoglycoside phosphotransferase |

| tvaD | Unknown | Hypothetical protein |

| tvaE | Resistance protein | Aminoglycoside phosphotransferase |

| tvaF | Decarboxylase | EpiD-like, involved in AviCys formation |

| tvaG | Methyltransferase | S-adenosylmethionine-dependent methyltransferase |

| tvaH | Thioamide bond formation | YcaO domain-containing protein |

| tvaI | Thioamide bond formation | TfuA-like protein |

| tvaJ | Dioxygenase | Fe(II)/α-ketoglutarate-dependent dioxygenase |

| tvaK | Protease | Cysteine protease for leader peptide cleavage |

| tvaL | Transporter | Membrane protein |

| tvaM | Regulatory protein | - |

| tvaN | Regulatory protein | - |

| tvaO | Unknown | Hypothetical protein |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the post-translational modification of the TvaA precursor peptide. While the exact sequence of events has not been fully elucidated for this compound itself, studies on the related thioamitide, thiostreptamide S4, provide a plausible model for the pathway.[3]

Data Presentation

Effects of Key Gene Deletions on Thioamitide Biosynthesis

The following table summarizes the observed effects of gene deletions in the biosynthesis of the related thioamitide, thiostreptamide S4, which serves as a model for this compound biosynthesis.[3]

| Gene Knockout | Observed Effect on Production | Implied Function |

| tsaH (YcaO homolog of tvaH) | Abolition of all detectable metabolites | Essential for thioamide bond formation |

| tsaI (TfuA homolog of tvaI) | Abolition of all detectable metabolites | Essential for thioamide bond formation, likely as a sulfur donor |

| tsaG (Methyltransferase homolog of tvaG) | Production of intermediates lacking histidine methylation | Responsible for the bis-N-methylation of the histidine residue |

Analytical Data for this compound

The structure of this compound has been elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

| Analytical Technique | Reported Data |

| High-Resolution FAB-MS | Molecular Formula: C56H93N14O10S7+ |

| HPLC | Retention time of 12.4 min (YMC-Pack R-ODS-7 column, 80% MeOH–0.2% H3PO4, 2 ml/min) |

| 1H and 13C NMR | Confirmed the presence of a 2-hydroxy-2-methyl-4-oxopentanoyl group, eleven amino acid residues including β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine, and five thioamide linkages. |

Experimental Protocols

The following protocols are representative methods for the cloning, expression, and analysis of this compound, compiled from the experimental sections of published research.[1][2]

Cloning of the tva Gene Cluster for Heterologous Expression

This protocol describes the cloning of the tva gene cluster into an E. coli-Streptomyces shuttle vector.

-

Cosmid Library Construction: A cosmid library of S. olivoviridis NA05001 genomic DNA is constructed in a suitable vector (e.g., pWE15).

-

Screening of the Cosmid Library: The library is screened using a probe designed from the tvaA gene sequence to identify cosmids containing the tva gene cluster.

-

Subcloning into Shuttle Vector:

-

A fragment containing the entire tva gene cluster (from tvaA to tvaO) is excised from the identified cosmid using appropriate restriction enzymes (e.g., EcoRI and XbaI).

-

The fragment is ligated into an E. coli-Streptomyces shuttle vector, such as pWHM3, that has been digested with the same restriction enzymes.

-

The resulting plasmid (e.g., pWHM3-TVA) is transformed into a methylation-deficient E. coli strain (e.g., JM110) for propagation.

-

-

Verification: The integrity and orientation of the cloned gene cluster are confirmed by restriction digestion and DNA sequencing.

Heterologous Expression and Fermentation

This protocol outlines the introduction of the tva expression plasmid into S. lividans and subsequent fermentation for this compound production.

-

Protoplast Preparation of S. lividans:

-

S. lividans TK23 is grown in YEME medium to the mid-log phase.

-

Mycelia are harvested, washed, and treated with lysozyme to generate protoplasts.

-

-

Transformation:

-

The expression plasmid (e.g., pWHM3-TVA) is introduced into the S. lividans protoplasts via polyethylene glycol-mediated transformation.

-

Transformed protoplasts are regenerated on R2YE medium.

-

-

Selection of Transformants: Transformants are selected on media containing an appropriate antibiotic (e.g., thiostrepton for pWHM3-based vectors).

-

Fermentation:

-

A seed culture of the recombinant S. lividans strain is grown in a suitable vegetative medium.

-

The seed culture is used to inoculate a production medium, and the culture is incubated with shaking for several days to allow for this compound production.

-

Extraction and Purification of this compound

This protocol describes a method for extracting and purifying this compound from the fermentation culture.

-

Extraction:

-

The mycelia are separated from the culture broth by centrifugation.

-

The mycelia are extracted with acetone.

-

The acetone extract is evaporated, and the residue is extracted with ethyl acetate at pH 3.

-

-

Purification:

-

The ethyl acetate extract is concentrated and subjected to silica gel column chromatography.

-

Fractions containing this compound are identified by analytical HPLC.

-

The active fractions are further purified by preparative HPLC to yield pure this compound.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Column: YMC-Pack R-ODS-7 or equivalent C18 column.

-

Mobile Phase: Isocratic elution with 80% methanol and 0.2% phosphoric acid.

-

Flow Rate: 2 ml/min.

-

Detection: UV absorbance at 274 nm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., FAB-MS or ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMBC) NMR experiments are performed to elucidate the detailed chemical structure of this compound.

Mandatory Visualizations

Experimental Workflow for Heterologous Expression and Analysis

The following diagram illustrates the logical workflow from cloning the tva gene cluster to the analysis of the produced this compound.

Conclusion

The tva gene cluster in Streptomyces olivoviridis is responsible for the biosynthesis of the structurally unique and biologically active RiPP, this compound. The cluster encodes a precursor peptide and a suite of modifying enzymes that install the characteristic thioamide bonds, a complex macrocycle, and other unusual amino acid modifications. While the general functions of the tva genes have been inferred, further biochemical characterization of the individual Tva enzymes is required to fully elucidate the catalytic mechanisms and substrate specificities involved in this intricate biosynthetic pathway. The heterologous expression system described provides a valuable platform for such studies and for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

Methodological & Application

Application Notes & Protocols for Heterologous Expression of Thioviridamide in Streptomyces lividans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the heterologous expression of the anti-cancer agent thioviridamide in the model organism Streptomyces lividans. This compound, a unique peptide antibiotic originally isolated from Streptomyces olivoviridis, exhibits selective cytotoxicity against cancer cells by inducing apoptosis.[1][2][3] Its complex structure, featuring five thioamide bonds, makes chemical synthesis challenging, positioning heterologous expression as a viable alternative for production and analog generation.[1][4]

This protocol is based on the successful identification and expression of the this compound biosynthetic gene cluster (tva) from S. olivoviridis NA05001 in S. lividans TK23.[1][2]

Experimental Overview

The overall workflow for the heterologous expression of this compound involves the identification and cloning of the tva biosynthetic gene cluster, construction of an expression vector, transformation of the vector into a suitable Streptomyces host, fermentation of the recombinant strain, and subsequent extraction and analysis of the produced this compound.

References

- 1. Cloning and Heterologous Expression of the this compound Biosynthesis Gene Cluster from Streptomyces olivoviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of Thioviridamide by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product isolated from the bacterium Streptomyces olivoviridis.[1][2][3] It belongs to a rare class of polythioamide-containing compounds and has garnered significant interest due to its potent biological activities. This compound exhibits selective pro-apoptotic and antiproliferative effects against various cancer cell lines and also possesses antibiotic properties.[1][2][4][5]

Structurally, this compound is a unique cyclic undecapeptide featuring five backbone thioamide groups, an S-(2-aminovinyl)cysteine (AviCys) residue, and a novel β-hydroxy-N1,N3-dimethylhistidinium (hdmHis) residue.[1][6] The presence of multiple thioamide groups provides a distinct chromophore, with a characteristic UV absorbance maximum around 265-274 nm, which is advantageous for detection during purification.[1][3]

Due to the complexity of the crude extract from bacterial fermentation, a robust and high-resolution purification technique is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the isolation and purification of this compound and its analogs.[7][8][9] This document provides detailed protocols for the extraction and subsequent purification of this compound using RP-HPLC.

Principle of Purification